N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-fluorophenoxy)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzodioxole ring and a phenoxy group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated phenoxy group, using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-phenoxyacetamide: Lacks the halogen substitutions.
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenoxy)acetamide: Contains only a chlorine atom.
N-(1,3-benzodioxol-5-yl)-2-(4-fluorophenoxy)acetamide: Contains only a fluorine atom.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-fluorophenoxy)acetamide is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. This dual substitution can lead to distinct properties compared to its analogs.
Properties
Molecular Formula |
C15H11ClFNO4 |
---|---|
Molecular Weight |
323.70 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C15H11ClFNO4/c16-11-6-10(2-3-12(11)17)20-7-15(19)18-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,19) |
InChI Key |
XBVNURNPTUENJM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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